molecular formula C9H9NO5S B6419906 1-(2-nitrobenzenesulfonyl)propan-2-one CAS No. 68192-30-3

1-(2-nitrobenzenesulfonyl)propan-2-one

Cat. No.: B6419906
CAS No.: 68192-30-3
M. Wt: 243.24 g/mol
InChI Key: MIDXYAAQUGUUGW-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzenesulfonyl)propan-2-one is a sulfonyl-substituted propan-2-one derivative characterized by a 2-nitrobenzenesulfonyl group attached to the acetone backbone. This compound is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% isolated yield . Its spectroscopic data align with previously reported sulfonylpropan-2-one analogs, confirming its structural integrity . The nitro and sulfonyl groups confer strong electron-withdrawing properties, influencing its reactivity and stability. While direct solubility data are unavailable, related sulfonylpropan-2-ones are typically insoluble in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) .

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-7(11)6-16(14,15)9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDXYAAQUGUUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzenesulfonyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzenesulfonyl chloride with acetone in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for 1-(2-nitrobenzenesulfonyl)propan-2-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzenesulfonyl)propan-2-one involves its reactivity towards various nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 1-(2-nitrobenzenesulfonyl)propan-2-one include:

1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one

1-(2-Nitrophenyl)propan-2-one

Phenyl-2-nitropropene (P2NP)

Compound Molecular Formula Key Functional Groups Synthetic Method Yield Applications
1-(2-Nitrobenzenesulfonyl)propan-2-one C₉H₉NO₅S Sulfonyl, nitro, ketone Pd-catalyzed domino reaction 72% Organic synthesis intermediate
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one C₁₂H₁₄O₄S Sulfonyl, allyloxy, ketone Ru-catalyzed asymmetric synthesis 90.6% Asymmetric catalysis (95.4% ee)
1-(2-Nitrophenyl)propan-2-one C₉H₉NO₃ Nitroaryl, ketone Unspecified N/A Precursor for bioactive molecules
Phenyl-2-nitropropene (P2NP) C₉H₉NO₂ Nitroalkene, styrene backbone Aldol condensation N/A Intermediate in illicit drug synthesis
Reactivity and Stability
  • Electron-Withdrawing Effects : The sulfonyl group in 1-(2-nitrobenzenesulfonyl)propan-2-one enhances electrophilicity at the ketone carbon compared to 1-(2-nitrophenyl)propan-2-one, making it more reactive toward nucleophilic attack .
  • Reduction Behavior : Unlike 1-(arylsulfanyl)propan-2-ones (thioethers), sulfonylpropan-2-ones are less prone to enzymatic bioreduction due to the stronger electron-withdrawing nature of the sulfonyl group .
  • Thermal Stability : Nitro-substituted compounds like P2NP exhibit lower thermal stability compared to sulfonylpropan-2-ones, which are air-stable solids .
Spectroscopic and Physical Properties
Property 1-(2-Nitrobenzenesulfonyl)propan-2-one 1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one 1-(2-Nitrophenyl)propan-2-one
¹H NMR (δ, ppm) Not reported 3.6–5.1 (allyl protons) 2.2 (s, CH₃), 7.5–8.1 (aryl)
Solubility Insoluble in H₂O Soluble in DMSO Soluble in chloroform
Melting Point Not reported Oil 225–304 nm (UV λmax)

Biological Activity

1-(2-Nitrobenzenesulfonyl)propan-2-one, also known as a sulfonyl ketone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-nitrobenzenesulfonyl)propan-2-one is characterized by the presence of a nitro group attached to a benzene sulfonyl moiety linked to a propan-2-one backbone. This unique structure imparts specific chemical reactivity and biological properties.

1-(2-Nitrobenzenesulfonyl)propan-2-one exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which may play a role in its anticancer and antimicrobial activities. For instance, it can interact with cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
  • Cell Membrane Interaction : The sulfonyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Anticancer Activity

Research indicates that 1-(2-nitrobenzenesulfonyl)propan-2-one demonstrates significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : Studies have shown that this compound effectively inhibits the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
  • Mechanism : The inhibition of CDK activity leads to disruption in the G1 to S phase transition of the cell cycle, resulting in apoptosis.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Target Organisms : It has been tested against several bacterial strains, showing promising results in inhibiting growth.
  • Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of 1-(2-nitrobenzenesulfonyl)propan-2-one:

StudyFindings
Study 1 Investigated cytotoxic effects on MCF-7 cellsSignificant reduction in cell viability observed
Study 2 Assessed antimicrobial efficacy against E. coliInhibition of bacterial growth at low concentrations
Study 3 Examined enzyme inhibition profilesIdentified as a potent inhibitor of CDK2

These findings highlight the compound's dual potential as both an anticancer agent and an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of 1-(2-nitrobenzenesulfonyl)propan-2-one suggests favorable absorption characteristics due to its ability to penetrate cellular membranes. Further studies are needed to elucidate its metabolism and excretion pathways.

Future Directions

Ongoing research aims to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents for enhanced anticancer effects.
  • Clinical Trials : Moving towards clinical evaluations to assess safety and efficacy in humans.

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